Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to (+/-)-4-Hydroxy Mephenytoin-d3: The Gold Standard for Bioanalytical Quantification
Introduction
In the landscape of modern drug development and clinical research, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, pharmacodynamics, and pharmacogenetics. (+/-)-4-Hydroxy Mephenytoin-d3 is a deuterated stable isotope-labeled internal standard (SIL-IS) of 4-Hydroxy Mephenytoin.[1][2] Its unlabeled counterpart is the primary active metabolite of the anticonvulsant drug Mephenytoin, formed predominantly through a stereoselective process mediated by the cytochrome P450 enzyme, CYP2C19.[3][4][5] The analysis of this metabolic pathway is a cornerstone of pharmacogenetic research, serving as a crucial tool for phenotyping individuals' CYP2C19 activity.[6] This guide provides a comprehensive technical overview of (+/-)-4-Hydroxy Mephenytoin-d3, detailing its properties, the scientific rationale for its use, and its application in robust bioanalytical methodologies.
Core Compound Characteristics
A thorough understanding of the physical and chemical properties of a reference standard is the foundation of any reliable analytical method.
| Property | Data |
| Chemical Name | 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione[7][8] |
| CAS Number | 1173022-56-4[1][7][8][9] |
| Molecular Formula | C₁₂H₁₁D₃N₂O₃[1][7][8][9] |
| Molecular Weight | 237.27 g/mol [1][7][8][9] |
| Synonyms | p-Hydroxymephenytoin-d3, (±)-5-Ethyl-(4-hydroxyphenyl)-3-methylhydantoin-d3[1][8] |
| Typical Purity | >98%[10] |
| Storage Conditions | Long-term storage at -20°C is recommended to ensure stability.[7][10] |
The Scientific Imperative: Why Deuterated Standards Reign Supreme
The choice of an internal standard (IS) is one of the most critical decisions in developing a quantitative bioanalytical assay, particularly for liquid chromatography-mass spectrometry (LC-MS). Regulatory bodies like the FDA and EMA strongly advocate for the use of SIL-IS whenever feasible, as they represent the gold standard for ensuring accuracy and precision.[11][12]
The Causality Behind the "Gold Standard" Status:
A deuterated internal standard, such as (+/-)-4-Hydroxy Mephenytoin-d3, is chemically almost identical to the analyte of interest (4-Hydroxy Mephenytoin).[11] This near-identical nature means it co-elutes chromatographically and experiences the same physical and chemical challenges as the analyte throughout the entire analytical process.[12][13] This intrinsic property allows it to:
-
Normalize for Matrix Effects: Biological matrices like plasma and urine are complex, containing endogenous components that can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Because the deuterated IS is affected in the same way as the analyte, the ratio of their signals remains constant, effectively canceling out this variability.[13][14]
-
Correct for Extraction Inefficiency: No sample preparation technique, whether solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation, achieves 100% recovery. The SIL-IS mimics the analyte's recovery, ensuring that any loss during sample processing is accounted for in the final analyte-to-IS ratio.[13]
-
Compensate for Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity are normalized, leading to superior inter-run precision.[11]
In contrast, analog internal standards (structurally similar but not isotopically labeled compounds) have different physicochemical properties, leading to potential differences in chromatographic retention, extraction recovery, and ionization efficiency, which can compromise data integrity.[13][15]
The Metabolic Context: Probing CYP2C19 Function
Mephenytoin is administered as a racemate, but its metabolism is highly stereoselective. The S-enantiomer is hydroxylated at the 4'-position of the phenyl ring to form (S)-4-Hydroxy Mephenytoin, a reaction almost exclusively catalyzed by CYP2C19.[3][4][16] The gene for CYP2C19 is highly polymorphic, leading to distinct populations of "poor," "intermediate," "extensive," and "ultra-rapid" metabolizers.[3]
This genetic variation has profound clinical implications, affecting the efficacy and toxicity of numerous drugs metabolized by CYP2C19, including proton pump inhibitors, antidepressants, and antiplatelet agents.[17] Therefore, quantifying the formation of 4-Hydroxy Mephenytoin after a dose of mephenytoin is a validated method to determine an individual's functional CYP2C19 phenotype, guiding personalized medicine strategies.[6][18]
Reference Protocol: Quantification of 4-Hydroxy Mephenytoin in Human Plasma
This section outlines a robust, self-validating protocol for the quantification of 4-Hydroxy Mephenytoin using (+/-)-4-Hydroxy Mephenytoin-d3 as the internal standard via LC-MS/MS.
Objective: To achieve accurate and precise measurement of 4-Hydroxy Mephenytoin concentrations in human plasma for pharmacokinetic or pharmacogenetic studies.
Step 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare separate stock solutions of 4-Hydroxy Mephenytoin (analyte) and (+/-)-4-Hydroxy Mephenytoin-d3 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the analyte stock solution to create a series of working standard solutions for the calibration curve (e.g., covering a range from 1 ng/mL to 1000 ng/mL).
-
IS Working Solution: Prepare a single IS working solution at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.[19]
-
Calibration Standards & QCs: Spike blank, pooled human plasma with the appropriate analyte working solutions to create calibration standards and at least three levels of QCs (low, medium, high).
Step 2: Sample Extraction (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol and then equilibration buffer (e.g., phosphate buffer, pH 6.0).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences, followed by a stronger organic solvent (e.g., acetonitrile) to remove non-polar interferences.
-
Elution: Elute the analyte and IS from the cartridge using a solvent mixture designed to disrupt the sorbent interaction (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC system.
Step 3: LC-MS/MS Instrumental Analysis
The following parameters serve as a validated starting point for method development.
| Parameter | Specification | Rationale |
| LC System | UPLC/HPLC System[18][20] | Provides high-resolution separation from matrix components. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[20][21] | Standard for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water[20] | Acid modifier promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[20] | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 minutes | Ensures sharp peak shape and efficient separation. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Mass Spectrometer | Triple Quadrupole (QqQ)[18][21] | Required for high-selectivity MRM scanning. |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[20] | Provides robust ionization for this class of compounds. |
| Detection Mode | Multiple Reaction Monitoring (MRM)[18] | Ensures specificity by monitoring a precursor-to-product ion transition. |
MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Hydroxy Mephenytoin | 235.1 | 162.1 |
| (+/-)-4-Hydroxy Mephenytoin-d3 (IS) | 238.1 | 162.1 |
Note: The +3 Da mass shift in the precursor ion distinguishes the IS from the analyte, while the identical product ion confirms their structural similarity and co-fragmentation behavior.
Step 4: Data Analysis and Validation
-
Quantification: The concentration of 4-Hydroxy Mephenytoin is determined from the peak area ratio of the analyte to the IS, plotted against a linear regression of the calibration curve.
-
Method Validation: The entire method must be validated according to ICH M10 or FDA guidelines to ensure its reliability.[11] The use of (+/-)-4-Hydroxy Mephenytoin-d3 is critical for meeting the stringent acceptance criteria for accuracy, precision, matrix effect, and recovery.
Conclusion
(+/-)-4-Hydroxy Mephenytoin-d3 is not merely a reagent but a critical enabling tool for high-integrity bioanalysis. Its design as a stable isotope-labeled internal standard directly addresses the inherent variabilities of LC-MS/MS analysis in complex biological matrices. By providing a self-validating system for quantification, it allows researchers, scientists, and drug development professionals to generate highly accurate and reproducible data. This is indispensable for the rigorous demands of pharmacokinetic analysis and is fundamental to advancing the field of personalized medicine through reliable CYP2C19 phenotyping.
References
-
Borges, V. M., et al. (2012). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Journal of Chromatography B, 881-882, 90-96. PubMed. Available at: [Link]
-
Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin, 32(2), 219-230. PubMed. Available at: [Link]
-
Yasui-Furukori, N., et al. (2004). Stereoselective 4'-hydroxylation of phenytoin: relationship to (S)-mephenytoin polymorphism in Japanese. British Journal of Clinical Pharmacology, 57(4), 441-446. PubMed. Available at: [Link]
-
Küpfer, A., et al. (1984). Stereoselectivity of the arene epoxide pathway of mephenytoin hydroxylation in man. Drug Metabolism and Disposition, 12(5), 594-598. PubMed. Available at: [Link]
-
Goldstein, J. A., et al. (1994). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. Biochemistry, 33(7), 1743-1752. PubMed. Available at: [Link]
-
van der Weide, J., & Steijns, L. S. (2003). Kinetic analysis of CYP2C19-mediated S-mephenytoin metabolism in genotype-matched donors. European Journal of Clinical Pharmacology, 59(5-6), 405-409. ResearchGate. Available at: [Link]
-
Ko, J. W., et al. (2009). Kinetic analysis of CYP2C19-catalyzed (S)-mephenytoin metabolism by pooled human liver microsomes (HLMs) from donors with homozygous CYP2C19 diplotypes. Drug Metabolism and Disposition, 37(11), 2171-2179. ResearchGate. Available at: [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio Insights. Available at: [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. SciSpace. Available at: [Link]
-
van der Weide, J., et al. (2000). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British Journal of Clinical Pharmacology, 50(5), 481-485. National Institutes of Health. Available at: [Link]
-
Stewart, N. A., et al. (2011). A UPLC-MS/MS assay of the "Pittsburgh Cocktail": six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. Analyst, 136(3), 605-612. National Institutes of Health. Available at: [Link]
-
Zhou, H. H., et al. (1990). Induction of polymorphic 4'-hydroxylation of S-mephenytoin by rifampicin. British Journal of Clinical Pharmacology, 30(3), 471-475. National Institutes of Health. Available at: [Link]
-
Jansson, B., et al. (2003). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Journal of Chromatography B, 791(1-2), 179-191. ResearchGate. Available at: [Link]
-
Jansson, B., et al. (2003). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 791(1-2), 179-191. ResearchGate. Available at: [Link]
-
Kandikattu, H. K., et al. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. Journal of Chromatography B, 907, 49-57. National Institutes of Health. Available at: [Link]
-
Grewal, J., et al. (2018). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Pharmaceutical and Biomedical Analysis, 155, 308-315. National Institutes of Health. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]
-
Cambridge Bioscience. 4-Hydroxymephenytoin-d3. Cambridge Bioscience. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+/-)-4-Hydroxy Mephenytoin-d3 | LGC Standards [lgcstandards.com]
- 8. clearsynth.com [clearsynth.com]
- 9. 4-Hydroxymephenytoin-d3 - MedChem Express [bioscience.co.uk]
- 10. mybiosource.com [mybiosource.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 15. scispace.com [scispace.com]
- 16. Stereoselectivity of the arene epoxide pathway of mephenytoin hydroxylation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
